molecular formula C15H16N2O4S2 B2875390 2-(3-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 941959-61-1

2-(3-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2875390
CAS No.: 941959-61-1
M. Wt: 352.42
InChI Key: LGDQRVVTTVIGJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the thiophene ring, followed by the introduction of the amide and sulfonyl groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the amide group might participate in condensation or hydrolysis reactions, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the chlorosulfonation of N-Benzyl carboxamides, including N-benzylthiophen-2-carboxamide, which led to the production of sulfonyl chlorides. These compounds were evaluated for biological activity against fungi, insects, and weeds, highlighting the utility of similar compounds in biological screening and potential agricultural applications (Cremlyn, Ellis, & Pinney, 1989).

Polymer Synthesis

  • Polyamides and poly(amide-imide)s were synthesized using aromatic dicarboxylic acids and bis(carboxyphthalimide)s, demonstrating the relevance of similar carboxamide compounds in the field of polymer chemistry. These polymers showed significant thermal stability and were amorphous in nature, indicating potential uses in high-temperature applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Electrophysiological Activity

  • The synthesis and electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides were examined, revealing the potential of these compounds as selective class III agents in cardiology. This study suggests the role of similar carboxamide compounds in developing treatments for arrhythmias (Morgan et al., 1990).

Catalysis and Organic Synthesis

  • A research on sulfonic acid functionalized imidazolium salts and FeCl3 as catalytic systems demonstrated their efficiency in synthesizing benzimidazole derivatives, highlighting the catalytic applications of similar carboxamide compounds in organic synthesis (Khazaei et al., 2011).

Crystallography and Material Science

  • The crystal structure of N-[4-(Ethylsulfamoyl)phenyl]acetamide was analyzed, revealing detailed molecular conformations and hydrogen bonding patterns. Such structural analyses are crucial in the field of material science and crystal engineering (Rehman et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. As an organic molecule with several functional groups, it could potentially interact with a variety of enzymes or receptors in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity and reactivity. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

2-[(3-ethylsulfonylbenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-3-23(20,21)11-6-4-5-10(9-11)13(18)17-15-12(7-8-22-15)14(19)16-2/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDQRVVTTVIGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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